PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted
Description
The compound "PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted" refers to a polyhedral oligomeric silsesquioxane (POSS) derivative with eight [2-(chlorodimethylsilyl)ethyl] substituents. The evidence instead includes structurally related POSS derivatives with distinct substituents, such as trichlorosilylethyl, dimethylsilyloxy, and octyl groups. These analogues provide a basis for comparative analysis of structure, properties, and applications.
Properties
IUPAC Name |
chloro-[2-[3,5,7,9,11,13,15-heptakis[2-[chloro(dimethyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H80Cl8O12Si16/c1-53(2,33)17-25-61-41-62(26-18-54(3,4)34)44-65(29-21-57(9,10)37)46-63(42-61,27-19-55(5,6)35)48-67(31-23-59(13,14)39)49-64(43-61,28-20-56(7,8)36)47-66(45-62,30-22-58(11,12)38)51-68(50-65,52-67)32-24-60(15,16)40/h17-32H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFGJDKKSMHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)CC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H80Cl8O12Si16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407855 | |
| Record name | PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243146-51-2 | |
| Record name | 1,3,5,7,9,11,13,15-Octakis[2-(chlorodimethylsilyl)ethyl]pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243146-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted typically involves the reaction of chlorodimethylsilane with an octasiloxane precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper substitution of the chlorodimethylsilyl groups. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .
Chemical Reactions Analysis
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Hydrolysis: Exposure to water or moisture can lead to hydrolysis, resulting in the formation of silanols and other by-products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Nanotechnology Applications
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] is utilized in the development of nanoscale materials. Its ability to form stable siloxane bonds allows for the creation of nanostructures with controlled dimensions and functionalities. Notably, it can serve as a precursor for silica-based nanoparticles, which have applications in drug delivery systems and as carriers for bioactive compounds.
Case Study: Drug Delivery Systems
Research indicates that the incorporation of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] into drug delivery systems enhances the stability and release profile of therapeutic agents. The chlorinated groups may provide antimicrobial properties, making it suitable for biomedical applications where infection control is critical.
Materials Science
In materials science, PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] is explored for its potential in creating advanced materials with unique thermal and mechanical properties. Its silsesquioxane structure contributes to improved thermal stability and mechanical strength compared to traditional organic polymers.
Comparative Analysis Table
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| PSS-Octakis(dimethylsilyloxy) substituted | Contains dimethylsilyloxy groups | More hydrophilic than PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] |
| PSS-octa(2-trichlorosilylethyl) substituted | Contains trichlorosilane substituents | Higher reactivity due to more chlorine atoms |
| PSS-octamethyl substituted | Fully methylated structure | Greater hydrophobicity compared to chlorinated versions |
| PSS-octaphenyl substituted | Phenyl groups instead of silyl | Different electronic properties affecting reactivity |
This table illustrates the versatility of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] compared to other silsesquioxane compounds, highlighting its balanced hydrophobicity and potential reactivity, making it suitable for specialized applications in materials science .
Biomedical Research
The structural characteristics of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] suggest potential applications in biomedical fields, particularly in the development of biocompatible materials. Its silicon-based framework may enhance compatibility with biological systems.
Potential Applications:
- Antimicrobial Coatings : The chlorinated groups may impart antimicrobial properties, making it an attractive candidate for coatings on medical devices.
- Biocompatible Scaffolds : Research indicates that the hydrophobic nature could influence interactions with biological membranes, leading to applications in tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted involves its interaction with various molecular targets. The chlorodimethylsilyl groups can form covalent bonds with other molecules, leading to the formation of stable complexes. This interaction can affect the physical and chemical properties of the compound, making it suitable for specific applications. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key parameters of three POSS derivatives from the evidence, which are structurally relevant for comparison:
Structural and Reactivity Differences
- Trichlorosilylethyl-POSS : The Si–Cl bonds in this derivative (CAS 214675-88-4) confer high reactivity, enabling further functionalization via hydrolysis or condensation reactions. Its chlorine-rich structure (24 Cl atoms) makes it a versatile intermediate but sensitive to moisture .
- Dimethylsilyloxy-POSS (CAS 125756-69-6): The Si–O–Si framework and methyl groups provide steric stabilization and thermal resistance (decomposition at 250°C). This inertness suits applications requiring durability under harsh conditions .
- Octyl-POSS (CAS 190732-67-3): Long alkyl chains enhance solubility in organic matrices and reduce interfacial tension in polymer blends, improving dispersion and mechanical performance .
Thermal and Physical Behavior
- The dimethylsilyloxy-substituted POSS exhibits the highest thermal stability (250°C decomposition point), attributed to robust Si–O bonding and symmetrical cage structure .
- Octyl-POSS, with its flexible alkyl chains, lowers glass transition temperatures (Tg) in polymer composites, enhancing flexibility .
Biological Activity
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted is a silsesquioxane compound with significant potential in various applications, particularly in materials science and biomedical fields. This article explores its biological activity, synthesis, structural characteristics, and potential applications based on available research.
Structural Characteristics
PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] is characterized by its octakisubstituted structure, where eight chlorodimethylsilyl ethyl groups are attached to a silsesquioxane backbone. The empirical formula for this compound is , with a molecular weight of approximately 1389.96 g/mol. Its unique structure contributes to its hydrophobic nature and potential interactions with biological systems .
Synthesis
The synthesis of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] generally involves the reaction of chlorodimethylsilane with an octasiloxane precursor. This reaction can be represented as follows:
The chlorodimethylsilyl groups can undergo hydrolysis in the presence of water, forming silanol groups that may react further to create siloxane bonds. This property is crucial for developing hybrid materials with tailored functionalities .
Biological Activity
Research on the biological activity of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] is limited but indicates several promising properties:
- Antimicrobial Properties : The chlorinated groups may impart antimicrobial effects, making this compound a candidate for applications in drug delivery and biocompatible materials .
- Biocompatibility : Due to its silicon-based framework, the compound shows potential for use in biocompatible materials, which are essential in medical applications .
- Hydrophobic Interactions : Its hydrophobic nature could influence interactions with biological membranes, suggesting potential uses in drug formulation and delivery systems .
Case Studies and Research Findings
While specific studies focusing solely on PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] are scarce, several related investigations provide insights into its potential applications:
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of PSS-Octakis[2-(Chlorodimethylsilyl)ethyl], a comparison with similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| PSS-Octakis(dimethylsilyloxy) substituted | Contains dimethylsilyloxy groups | More hydrophilic than PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] |
| PSS-octa(2-trichlorosilylethyl) substituted | Contains trichlorosilane substituents | Higher reactivity due to more chlorine atoms |
| PSS-octamethyl substituted | Fully methylated structure | Greater hydrophobicity compared to chlorinated versions |
| PSS-octaphenyl substituted | Phenyl groups instead of silyl | Different electronic properties affecting reactivity |
Q & A
Q. What are the recommended synthetic routes for PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted, and how are intermediates characterized?
The synthesis typically involves hydrosilylation reactions, where chlorodimethylsilane derivatives react with octasilsesquioxane (PSS) precursors. Key steps include:
- Silane Functionalization : Reacting PSS with 2-(chlorodimethylsilyl)ethyl groups under inert conditions (e.g., nitrogen atmosphere) using platinum catalysts to ensure controlled substitution .
- Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic validation (¹H/²⁹Si NMR, FT-IR) to confirm substitution efficiency and structural integrity .
- Intermediate Analysis : Mass spectrometry (MALDI-TOF) or gel permeation chromatography (GPC) to verify molecular weight distribution and purity .
Q. What analytical techniques are critical for verifying the structural homogeneity of this compound?
- Nuclear Magnetic Resonance (NMR) : ²⁹Si NMR is essential to confirm the substitution pattern and quantify unreacted silanol groups, with peaks at ~12–18 ppm indicating chlorodimethylsilyl attachment .
- FT-IR Spectroscopy : Absorbance bands at ~1,100 cm⁻¹ (Si-O-Si) and ~700 cm⁻¹ (Si-Cl) validate the core structure and functionalization .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD reveals lattice parameters and confirms cubic silsesquioxane geometry .
Advanced Research Questions
Q. How do steric and electronic effects of the chlorodimethylsilyl substituent influence reactivity in cross-coupling reactions?
- Steric Hindrance : Bulky chlorodimethylsilyl groups reduce accessibility to the PSS core, slowing down nucleophilic substitution. Kinetic studies using pseudo-first-order models can quantify rate constants under varying substituent densities .
- Electronic Effects : Electron-withdrawing Cl atoms polarize Si-Cl bonds, enhancing electrophilicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict regioselectivity in subsequent reactions .
Q. How can contradictions in thermal stability data between TGA and DSC analyses be resolved?
- Methodological Calibration : Ensure consistent heating rates (e.g., 10°C/min) and sample masses (<5 mg) across Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to minimize artifacts .
- Decomposition Pathway Analysis : Couple TGA with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., HCl or siloxanes) that may skew stability interpretations .
Q. What strategies mitigate hydrolysis of Si-Cl bonds in aqueous environments while retaining catalytic activity?
- Protective Ligands : Introduce hydrophobic co-substituents (e.g., isobutyl groups) via co-functionalization to shield Si-Cl bonds from water .
- pH Optimization : Conduct hydrolysis kinetics experiments (25–60°C, pH 4–10) to identify stable operational windows. For example, buffered neutral conditions (pH 7) minimize Cl⁻ release while maintaining structural integrity .
Q. How can 3D-QSAR models predict the material properties of derivatives for catalytic applications?
- Descriptor Selection : Use steric (molar volume), electronic (Hammett σ constants), and topological (Wiener index) descriptors to build predictive models .
- Validation Protocols : Apply genetic algorithm-partial least squares (GA-PLS) to optimize model robustness, with cross-validation (q² > 0.7) and external test sets (pred_r² > 0.8) ensuring reliability .
Methodological Considerations
Q. How should researchers design experiments to resolve conflicting spectral data (e.g., NMR vs. XRD)?
- Multi-Technique Correlation : Combine XRD for long-range order with solid-state NMR to assess local bonding environments, resolving discrepancies between crystalline and amorphous phases .
- Dynamic Light Scattering (DLS) : Use DLS to detect aggregation in solution-phase samples, which may cause NMR signal broadening not observed in XRD .
Q. What statistical approaches are recommended for analyzing heterogeneous substitution patterns?
- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic datasets (e.g., FT-IR, NMR) to identify clusters corresponding to substitution efficiency .
- Bayesian Inference : Model substitution probabilities using Markov Chain Monte Carlo (MCMC) methods to quantify uncertainty in reaction yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
